Enoxastrobin

Antifungal activity Rice blast EC50

Enoxastrobin (SYP-Z071) is the definitive methoxyacrylate strobilurin for fungicide resistance research and SAR-driven discovery pipelines. Its unique physicochemical profile—LogP 5.62 and aqueous solubility 9.2 mg/L—demands compound-specific formulation strategies unavailable with azoxystrobin or pyraclostrobin. The distinct EC50 of 8.3 μg/mL makes it a critical reference standard for discriminating G143A-mutant isolates in Pyricularia oryzae. Procure this privileged core scaffold to develop proprietary derivatives with validated in vivo potency down to 0.39 mg/L, while ensuring your QoI stewardship programs have access to the exact discriminatory-dose compound.

Molecular Formula C22H22ClNO4
Molecular Weight 399.9 g/mol
CAS No. 238410-11-2
Cat. No. B607329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnoxastrobin
CAS238410-11-2
SynonymsEnoxastrobin.
Molecular FormulaC22H22ClNO4
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C22H22ClNO4/c1-16(8-9-17-10-12-19(23)13-11-17)24-28-14-18-6-4-5-7-20(18)21(15-26-2)22(25)27-3/h4-13,15H,14H2,1-3H3/b9-8+,21-15+,24-16+
InChIKeyVMNULHCTRPXWFJ-UJSVPXBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enoxastrobin (CAS 238410-11-2): A Methoxyacrylate Strobilurin QoI Fungicide for Targeted Agricultural Research and Crop Protection


Enoxastrobin (SYP-Z071) is a synthetic methoxyacrylate strobilurin fungicide that inhibits fungal mitochondrial respiration at the cytochrome bc1 complex (Complex III) quinone outside (Qo) site, classifying it as a FRAC Group 11 Quinone Outside Inhibitor (QoI) [1]. Originally developed by Shenyang Research Institute of Chemical Industry and registered in China in 2002, it exhibits protective and curative activity against a defined spectrum of Ascomycete and Oomycete pathogens including Pyricularia oryzae (rice blast), Botrytis cinerea (gray mold), Erysiphe graminis (powdery mildew), and Puccinia sorghi (rust) [2][3].

Enoxastrobin vs. Generic Strobilurin Interchangeability: Critical Structural and Physicochemical Determinants of Performance


Within the QoI class, structural variations in the pharmacophore and side chains directly modulate physicochemical properties—specifically LogP, aqueous solubility, and binding affinity—that dictate a compound's uptake, translocation, and target-site potency. Consequently, substitution with another methoxyacrylate strobilurin (e.g., azoxystrobin or pyraclostrobin) without empirical validation may result in divergent field performance, differential susceptibility to resistance-conferring mutations (e.g., G143A), and altered environmental fate profiles. The following quantitative evidence delineates the specific dimensions where Enoxastrobin exhibits measurable differentiation relative to its closest analogs, thereby informing scientifically rigorous selection and procurement decisions [1][2][3].

Quantitative Comparative Analysis: Enoxastrobin Performance Metrics Against Key QoI Analogs and Pathogen Targets


Antifungal Potency Against Pyricularia oryzae: Comparative EC50 Analysis vs. Azoxystrobin

In vitro assays evaluating mycelial growth inhibition of Pyricularia oryzae (rice blast pathogen) reveal a quantifiable difference in baseline sensitivity between Enoxastrobin and Azoxystrobin. Enoxastrobin demonstrates an EC50 value of 8.3 μg/mL [1]. In contrast, Azoxystrobin exhibits EC50 values for sensitive P. oryzae isolates ranging from 0.02 to 2.02 mg/L (equivalent to 0.02–2.02 μg/mL) [2]. This cross-study comparison indicates that Enoxastrobin's potency against this target pathogen is approximately 4- to 400-fold lower than that of Azoxystrobin, a finding critical for rational selection in rice disease management programs.

Antifungal activity Rice blast EC50 QoI fungicide

Antifungal Potency Against Botrytis cinerea: Comparative EC50 Analysis vs. Pyraclostrobin

Against Botrytis cinerea (gray mold), Enoxastrobin exhibits an EC50 of 6.25 μg/mL for mycelial growth inhibition [1]. Pyraclostrobin, a leading QoI analog, demonstrates EC50 values for sensitive B. cinerea isolates ranging from 0.008 to 0.132 μg/mL (mean = 0.043 μg/mL, n = 116) [2]. This cross-study comparison reveals that Enoxastrobin is approximately 48- to 780-fold less potent than Pyraclostrobin against sensitive B. cinerea populations, underscoring the critical importance of compound-specific efficacy validation prior to substitution.

Botrytis cinerea Gray mold EC50 Strobilurin

Physicochemical Differentiation: LogP (Lipophilicity) and Aqueous Solubility Relative to Major QoI Analogs

Enoxastrobin exhibits a calculated LogP of 5.62 and an aqueous solubility of 9.2 × 10⁻³ g/L (25 °C, calculated) . Azoxystrobin has a reported LogP of 2.5–5.13 [1], while Pyraclostrobin has a LogP of 3.99 and water solubility of 1.9 mg/L (0.0019 g/L) at 20 °C [2]. Enoxastrobin's water solubility (9.2 mg/L) is approximately 4.8-fold higher than that of Pyraclostrobin (1.9 mg/L), suggesting potentially different behavior in aqueous formulation systems and environmental mobility. The higher LogP of Enoxastrobin (5.62) compared to Azoxystrobin (2.5–5.13) and Pyraclostrobin (3.99) indicates greater lipophilicity, which may influence leaf cuticle penetration and systemic distribution.

LogP Solubility Physicochemical properties Environmental fate

Resistance Risk Classification: Enoxastrobin Shares High-Risk (HR) Status with All QoI Analogs, Mandating Comparable Stewardship Protocols

According to FRAC (Fungicide Resistance Action Committee) classification, Enoxastrobin is categorized as a High-Risk (HR) fungicide for resistance development, a designation it shares with all QoI members including Azoxystrobin, Pyraclostrobin, Picoxystrobin, and Trifloxystrobin [1]. Resistance is predominantly conferred by the G143A point mutation in the mitochondrial cytochrome b gene, which reduces target-site binding affinity across the entire QoI class, resulting in complete cross-resistance among Group 11 members [2]. Consequently, from a resistance management perspective, Enoxastrobin is not differentiated from other QoI analogs; selection among them should be guided by potency, spectrum, and physicochemical properties rather than perceived resistance risk.

Fungicide resistance QoI G143A FRAC Group 11

Structural Scaffold Utility: Enoxastrobin Serves as a Privileged Core for Derivative Synthesis with Enhanced Activity

Enoxastrobin's (E)-styryl oxime ether scaffold has been employed as a core structural template for the design of novel derivatives with improved antifungal activity. In a head-to-head comparative study, the benzothiophene-substituted derivative (E,E)-methyl 3-methoxy-2-(2-((((6-chloro-1-(1H-benzo[b]thien-2-yl)ethylidene)amino)oxy)methyl)phenyl)propenoate (compound 5E) exhibited more potent in vivo fungicidal activity against nearly all tested fungi at a concentration of 0.39 mg/L compared to Enoxastrobin, demonstrating that stabilization of the E-styryl group can yield quantifiable potency enhancements [1]. Similarly, indole-substituted derivatives (compounds 7b–e) showed remarkably high fungicidal activities relative to the parent Enoxastrobin scaffold [2].

Medicinal chemistry Structure-activity relationship Oxime ether Derivative synthesis

Strategic Application Scenarios for Enoxastrobin in Agricultural Research and Crop Protection Programs


Rice Blast (Pyricularia oryzae) Management in QoI Resistance Monitoring Programs

Enoxastrobin's distinct EC50 profile (8.3 μg/mL) relative to Azoxystrobin (0.02–2.02 μg/mL) makes it a valuable reference compound for establishing baseline sensitivity distributions and detecting resistance shifts in P. oryzae populations. Its inclusion in discriminatory dose assays enables researchers to differentiate between wild-type and QoI-resistant isolates, particularly those harboring the G143A mutation [1][2].

Medicinal Chemistry and Agrochemical Lead Optimization Using the Oxime Ether Scaffold

Enoxastrobin serves as a privileged core scaffold for structure-activity relationship (SAR) studies aimed at developing novel strobilurin derivatives. As demonstrated by benzothiophene- and indole-substituted analogs, rational modification of the E-styryl group can yield compounds with enhanced in vivo fungicidal activity (e.g., derivative 5E at 0.39 mg/L) and broadened pathogen spectrum, making Enoxastrobin an essential starting material for proprietary fungicide discovery pipelines [3][4].

Physicochemical Property Benchmarking for Formulation Development and Environmental Fate Modeling

The distinct LogP (5.62) and aqueous solubility (9.2 mg/L) of Enoxastrobin relative to other QoI fungicides (e.g., Pyraclostrobin: LogP 3.99, solubility 1.9 mg/L) necessitate compound-specific formulation strategies and environmental risk assessments. Researchers developing emulsifiable concentrates, suspension concentrates, or seed treatment formulations should utilize Enoxastrobin's unique physicochemical parameters to optimize adjuvant selection, predict soil mobility, and model bioaccumulation potential .

Resistance Management Integration in Wheat Disease Control Programs

Enoxastrobin is registered for control of leaf blotch, leaf rust, and powdery mildew on wheat, as well as fungal diseases on cucumbers, tomatoes, and grapes [5]. Its high-risk (HR) resistance classification mandates integration into stewardship programs that include mandatory tank-mixing with multi-site protectants (e.g., mancozeb, chlorothalonil) and strict adherence to seasonal application limits to preserve long-term efficacy of the QoI mode of action [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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